molecular formula C6H4ClFO3S B12286217 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride

Katalognummer: B12286217
Molekulargewicht: 210.61 g/mol
InChI-Schlüssel: HTUGYZBNNSBZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S. It is a derivative of benzene, characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-fluoro-4-hydroxybenzene using chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination enhances its reactivity and allows for the formation of a wider range of derivatives compared to similar compounds .

Eigenschaften

Molekularformel

C6H4ClFO3S

Molekulargewicht

210.61 g/mol

IUPAC-Name

2-fluoro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(9)3-5(6)8/h1-3,9H

InChI-Schlüssel

HTUGYZBNNSBZTD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.